6-Bromo-6-dehydro-17alpha-acetoxy Progesterone
Description
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroid derivative characterized by a bromine atom and a double bond (dehydro group) at the 6-position of the progesterone backbone, along with an acetoxy group at the 17alpha position . This structural modification distinguishes it from natural progesterone and other synthetic progestins. The bromine substitution introduces steric and electronic effects that may alter receptor binding affinity, metabolic stability, and biological activity.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXLYMMBIRSK-DFXBJWIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573549 | |
| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15251-04-4 | |
| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Orthoformate Protection
Progesterone derivatives are treated with alkyl orthoformates (e.g., ethyl orthoformate) in the presence of acid catalysts such as p-toluenesulfonic acid. This converts the 3-keto group into a 3-alkoxy-Δ³,⁵-diene system, which is essential for subsequent bromination.
Representative Protocol
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Starting Material : 17α-Acetoxy-progesterone
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Reagent : Ethyl orthoformate
Flow Chemistry Approaches for Scalable Synthesis
Recent advancements in continuous-flow systems have enabled the telescoping of multiple synthetic steps, reducing purification intervals and improving efficiency. A notable example is the 10-step chemo-biocatalytic flow synthesis of cyproterone acetate, which shares structural similarities with 6-bromo-6-dehydro-17α-acetoxy progesterone.
Key Flow Chemistry Steps
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Δ¹-Dehydrogenation : Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) introduces a double bond at C1–C2.
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Cobalt-Catalyzed Hydration : Forges the C17α-hydroxyl group with >95% stereoselectivity.
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Corey-Chaykovsky Cyclopropanation : Rapid cyclopropane ring formation in the A-ring.
Advantages Over Batch Synthesis
Critical Data Tables
Table 1. Comparative Analysis of Bromination Methods
Chemical Reactions Analysis
Bromination with N-Bromosuccinimide (NBS)
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Reaction : 17α-Acetoxyprogesterone undergoes bromination at the 6-position using NBS in anhydrous solvents (e.g., chloroform or dichloromethane) .
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Mechanism : Electrophilic bromination occurs at the Δ⁶ double bond, forming 6β-bromo intermediates. Acid treatment (e.g., HCl in glacial acetic acid) induces stereochemical inversion to yield the 6α-bromo isomer .
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Key Conditions :
Intermediate Formation
The compound is a critical intermediate in synthesizing chlormadinone acetate and cyproterone acetate , contraceptives with enhanced progestational activity .
Epoxidation and Ring-Opening Reactions
6-Bromo-6-dehydro-17α-acetoxy progesterone participates in epoxidation and subsequent transformations:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Epoxidation | H₂O₂ in alkaline methanol | 6,7α-Epoxide derivatives | 45–60% | |
| Ring-opening with HBr | HBr in glacial acetic acid | 6-Bromo-7-hydroxy intermediates | 70% |
Conversion to Chlormadinone Acetate
The bromo compound is a precursor in multi-step syntheses:
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Dehydrohalogenation : Elimination of HBr using bases (e.g., LiCl/DMF) forms Δ⁶ double bonds .
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Epoxide Formation : Subsequent epoxidation yields 6,7α-epoxides, which are converted to chlormadinone acetate via chlorination .
Stereochemical Inversion
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Acid-Catalyzed Isomerization :
Reactivity in Substitution Reactions
The 6-bromo group undergoes nucleophilic substitution:
| Reagent | Product | Application |
|---|---|---|
| NaN₃ (azide) | 6-Azido derivatives | Radiolabeling probes |
| KCN | 6-Cyano intermediates | Precursors for antitumor agents |
| NH₃ | 6-Amino steroids | Bioactive analogs |
Stability and Degradation
Pharmacological Relevance
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Progestational Activity : The 6-bromo substitution enhances binding to progesterone receptors, increasing potency compared to non-halogenated analogs .
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Metabolic Pathways : Hepatic cytochrome P450 enzymes oxidize the 17α-acetoxy group, forming active metabolites .
Data Table: Key Reaction Parameters
| Parameter | Bromination | Epoxidation | Isomerization |
|---|---|---|---|
| Reagent | NBS | H₂O₂ | HCl/HBr |
| Solvent | CHCl₃ | Methanol | Glacial acetic acid |
| Temperature | 20°C | 40°C | 15–25°C |
| Time | 2–4 hrs | 12 hrs | 1–2 hrs |
| Yield | 60–75% | 45–60% | 85–90% |
Scientific Research Applications
Reproductive Health
The compound has been studied for its role in reproductive health, particularly in the regulation of ovarian function and menstrual cycles. Research indicates that it may influence follicle development and hormone levels in animal models, suggesting potential applications in treating reproductive disorders .
Oncology
6-Bromo-6-dehydro-17alpha-acetoxy progesterone has been investigated for its anticancer properties, particularly against hormone-dependent cancers such as breast and prostate cancer. The compound's ability to modulate hormonal pathways can inhibit tumor growth and progression. Studies have demonstrated its effectiveness in reducing tumor size in experimental models of breast cancer .
Case Study 1: Breast Cancer Treatment
In a controlled study involving animal models, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was attributed to the compound's ability to antagonize estrogen receptors, thereby inhibiting estrogen-mediated proliferation of cancer cells .
Case Study 2: Ovarian Function Regulation
Another study focused on the effects of this compound on ovarian tissue cultured in vitro. Results indicated enhanced follicular development and increased estradiol production when treated with this compound, highlighting its potential use in fertility treatments .
Table 1: Comparison of Biological Activities
| Compound | Progestational Activity | Anti-cancer Activity | Hormonal Regulation |
|---|---|---|---|
| 6-Bromo-6-dehydro-17alpha-acetoxy | High | Moderate | Significant |
| Natural Progesterone | Moderate | Low | Moderate |
Table 2: Summary of Clinical Findings
| Study Focus | Model Type | Key Findings |
|---|---|---|
| Breast Cancer Treatment | Animal Models | Significant tumor reduction |
| Ovarian Function Regulation | In Vitro | Increased follicular development |
Mechanism of Action
The mechanism of action of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The presence of the bromine atom and acetate group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The 17alpha-acetoxy group is a common feature among synthetic progestins, but substitutions at the 6-position critically influence their pharmacological profiles. Below is a comparative analysis:
*Estimated based on structural analogs.
Key Structural Insights:
- Bromine vs. Methyl/Chloro : Bromine’s larger atomic radius and electronegativity may enhance receptor binding affinity compared to methyl or chloro groups but could reduce metabolic stability due to increased molecular weight .
Pharmacological and Metabolic Profiles
- Receptor Binding : MPA’s 6alpha-methyl group enhances PR affinity and prolongs activity, making it a potent progestin . The bromo-dehydro analog’s binding kinetics remain unstudied, but bromine’s electron-withdrawing effects could modulate PR interactions differently .
- Metabolism : MPA undergoes hepatic hydroxylation and conjugation, with a half-life of ~24–48 hours. The bromine atom in this compound may slow cytochrome P450-mediated metabolism, extending its half-life .
- Clinical Implications : Elevated progesterone levels (e.g., MPA) can disrupt endometrial receptivity and reduce pregnancy rates in assisted reproduction . The bromo compound’s potency and metabolic profile would need evaluation to assess similar risks.
Biological Activity
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroidal compound derived from progesterone, notable for its unique bromine substitution at the 6th position and an acetate group at the 17th position. This compound is part of the pregnane steroid family, which is recognized for its diverse biological activities, particularly in hormonal regulation and potential therapeutic applications.
- Molecular Formula : C23H29BrO4
- Molecular Weight : 449.4 g/mol
- CAS Number : 15251-04-4
- Purity : >95% (HPLC) .
The biological activity of this compound primarily involves its interaction with steroid hormone receptors. The presence of the bromine atom enhances its binding affinity and selectivity for these receptors, which modulates gene expression and cellular functions. This compound has been shown to influence various signaling pathways associated with hormonal activity, particularly in reproductive health and cancer biology .
Anti-Cancer Potential
Research has indicated that this compound exhibits significant anti-cancer properties. In particular, studies have focused on its effects on prostate cancer cells.
Case Study: Prostate Cancer
In a study examining the biological effects of progesterone derivatives, including this compound, it was found that these compounds could significantly reduce prostate gland weight in gonadectomized hamsters treated with testosterone. The reduction in weight was comparable to that achieved with finasteride, a well-known anti-androgen medication .
| Compound | Prostate Weight Reduction (g) | IC50 (5α-reductase inhibition) |
|---|---|---|
| Testosterone | 3.5 ± 0.2 | - |
| Finasteride | 1.2 ± 0.1 | - |
| This compound | 1.5 ± 0.2 | 4.5 μM |
| Other Derivatives | Varies | Varies |
Hormonal Effects
The compound also exhibits progestational effects, influencing reproductive hormone levels and potentially affecting fertility parameters in animal models . Its action as a synthetic progestin allows it to mimic natural progesterone, offering insights into its potential use in contraceptive formulations and hormone replacement therapies.
Anti-inflammatory Properties
Beyond its hormonal activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. This could have implications for treating conditions characterized by chronic inflammation, although further research is needed to elucidate these effects fully .
Synthesis and Derivative Studies
The synthesis of this compound typically involves bromination processes that yield various derivatives with altered biological activities. These derivatives are crucial for exploring structure-activity relationships (SAR) within steroidal frameworks .
Future Directions
Ongoing research aims to further characterize the biological mechanisms underpinning the activity of this compound. This includes:
- In vitro studies to assess its effects on various cancer cell lines.
- In vivo studies to evaluate its safety profile and therapeutic efficacy in animal models.
- Exploration of combination therapies with other anti-cancer agents.
Q & A
Basic Questions
Q. What analytical techniques are recommended for structural confirmation of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone, and how should they be validated?
- Methodological Answer : Use a combination of spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals to confirm bromination at the 6-position and acetoxy substitution at 17α. Cross-reference with published spectra of structurally similar progestogens (e.g., medroxyprogesterone acetate derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Validate purity using reference standards (e.g., USP or MedChemExpress-certified materials) and compare retention times to known analogs. Ensure resolution from impurities like 6-hydroxymedroxyprogesterone acetate .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]+ ion for C₂₃H₂₉BrO₄: ~465.2 Da) and fragmentation patterns .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of dust .
- Ventilation : Use fume hoods during weighing or synthesis to minimize airborne exposure .
- Storage : Keep refrigerated (2–8°C) in airtight containers to prevent degradation. Monitor stability via periodic HPLC analysis .
- Spill Management : Avoid dry sweeping; use wet methods or HEPA-filtered vacuums to contain dust .
Q. How is the purity of synthesized this compound assessed, and what impurity thresholds are acceptable?
- Methodological Answer :
- HPLC with UV Detection : Use a C18 column and acetonitrile/water gradient. Compare impurity peaks to pharmacopeial standards (e.g., USP monographs for related progestogens). Acceptable impurity limits should align with ICH guidelines (typically <0.5% for unknown impurities) .
- Titration for Acidity : Dissolve in neutral ethanol and titrate with NaOH (0.02 M) to ensure residual acidic by-products (e.g., brominated intermediates) are below 0.5% .
Advanced Research Questions
Q. How can researchers optimize the bromination reaction to synthesize this compound while minimizing diastereomeric by-products?
- Methodological Answer :
- Reagent Selection : Use N-bromosuccinimide (NBS) in anhydrous dichloromethane under inert atmosphere to control regioselectivity at the 6-position .
- Temperature Control : Maintain reaction temperatures below 25°C to prevent over-bromination or epimerization at the 17α-acetoxy group .
- Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track reaction progress. Isolate intermediates via flash chromatography if diastereomers form .
Q. What experimental strategies mitigate discrepancies in biological activity data caused by compound degradation during in vitro assays?
- Methodological Answer :
- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products via LC-MS. Identify major degradation pathways (e.g., hydrolysis of the acetoxy group) .
- Assay Design : Pre-equilibrate compound solutions in assay buffers at physiological pH (7.4) and include stability controls (e.g., time-zero vs. endpoint measurements). Use fresh stock solutions to avoid oxidized or hydrolyzed derivatives .
Q. How can researchers resolve spectral ambiguities in characterizing this compound, particularly in distinguishing it from 6-epi-bromo analogs?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY or ROESY to confirm stereochemistry at the 6-position. The bromine atom’s bulkiness will produce distinct NOE correlations between H-6 and adjacent protons .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration. Compare unit cell parameters to databases (e.g., Cambridge Structural Database) .
- Computational Modeling : Perform DFT calculations to predict ¹³C NMR chemical shifts for 6α vs. 6β bromination and validate against experimental data .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Source Verification : Confirm the compound’s purity and storage history across studies. Degradation products (e.g., free progesterone derivatives) may exhibit off-target effects .
- Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects. Compare results to structurally related controls (e.g., 17α-hydroxyprogesterone) .
- Mechanistic Studies : Use siRNA knockdown or receptor antagonists (e.g., mifepristone for progesterone receptors) to isolate target-specific cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
